![molecular formula C20H21FN2O2 B267352 N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B267352.png)

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that selectively targets the T790M mutation, which is the main cause of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients.

Mécanisme D'action

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide selectively targets the T790M mutation by irreversibly binding to the mutant EGFR, leading to inhibition of EGFR signaling and subsequent apoptosis of cancer cells. Unlike first-generation EGFR TKIs, which also inhibit wild-type EGFR, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has minimal activity against wild-type EGFR, resulting in fewer side effects.

Biochemical and Physiological Effects:

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been shown to effectively inhibit the growth of NSCLC cells with the T790M mutation in vitro and in vivo. It has also been shown to have minimal activity against wild-type EGFR, resulting in fewer side effects compared to first-generation EGFR TKIs. In clinical trials, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has demonstrated significant anti-tumor activity in T790M-positive NSCLC patients, with manageable side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide in lab experiments is its high selectivity for the T790M mutation, which allows for accurate evaluation of the mutant EGFR signaling pathway. However, one limitation of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide is its irreversible binding to the mutant EGFR, which makes it difficult to study the reversible aspects of EGFR signaling.

Orientations Futures

For N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide research include combination therapy with other targeted agents, such as immune checkpoint inhibitors, to improve treatment outcomes for NSCLC patients. Other future directions include the development of biomarkers to identify patients who are most likely to benefit from N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide treatment, as well as the optimization of dosing and treatment duration to minimize side effects and maximize treatment efficacy.

Méthodes De Synthèse

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide involves a four-step process, starting from 2-fluoro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using tin(II) chloride. The second step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to obtain Boc-protected amine. The third step involves the reaction of the Boc-protected amine with 4-(1-azepanylcarbonyl)phenylboronic acid using palladium-catalyzed cross-coupling to obtain the intermediate compound. The final step involves the deprotection of the Boc group to obtain the final product, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide.

Applications De Recherche Scientifique

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with the T790M mutation. In a phase I clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide demonstrated a response rate of 64% in T790M-positive NSCLC patients. In a phase II clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide showed an objective response rate of 51% and a progression-free survival of 9.6 months in T790M-positive NSCLC patients who had progressed after previous EGFR TKI treatment.

Propriétés

Nom du produit |

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide |

|---|---|

Formule moléculaire |

C20H21FN2O2 |

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

N-[4-(azepane-1-carbonyl)phenyl]-2-fluorobenzamide |

InChI |

InChI=1S/C20H21FN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |

Clé InChI |

ZMMPCDUMSLHKBT-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

SMILES canonique |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)

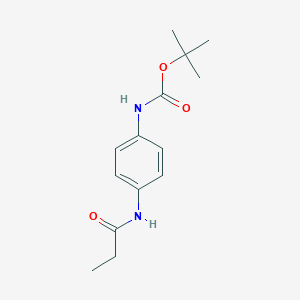

![Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)

![N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)

![N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)

![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)

![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)

![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267286.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)

![N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B267289.png)

![2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)

![2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267292.png)

![N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B267293.png)

![4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267294.png)